N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
This compound is a phenylacetamide derivative featuring a sulfonyl-linked piperazine moiety substituted with a 4-hydroxy-3,5-dimethoxybenzyl group.
Properties
Molecular Formula |
C21H27N3O6S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O6S/c1-15(25)22-17-4-6-18(7-5-17)31(27,28)24-10-8-23(9-11-24)14-16-12-19(29-2)21(26)20(13-16)30-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,22,25) |
InChI Key |
GXCBBUDTHLUSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-hydroxy-3,5-dimethoxybenzyl alcohol with piperazine to form the piperazine derivative. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetylation of the resulting compound yields the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural differences among analogs lie in the sulfonamide substituents and aromatic ring modifications, which influence pharmacological profiles. Below is a comparative table:
*Hypothesized based on structural analogs.
Key Structural and Pharmacological Insights
Aromatic Ring Modifications :
- Compound I ’s nitro and chloro groups are electron-withdrawing, which may reduce bioavailability compared to the target compound’s electron-donating methoxy groups .
- The absence of aromatic substituents in Compounds 35–37 limits their structural complexity compared to the target compound, which may broaden its therapeutic scope .
- Pharmacological Implications: Anti-hypernociceptive activity in Compounds 36–37 correlates with sulfonamide flexibility, suggesting the target compound’s rigid benzyl-piperazine group might alter potency or selectivity . Compound I’s role as a synthetic intermediate highlights the utility of sulfonamide-acetamide hybrids in generating bioactive heterocycles .
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely involves sequential benzylation of piperazine, sulfonation, and coupling to phenylacetamide, similar to methods for Compound 35 . However, introducing the hydroxy-methoxybenzyl group may require protective-group strategies.
- Metabolic Stability : The methoxy groups in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to nitro-containing analogs like Compound I .
- Unresolved Questions : Direct comparative studies are needed to validate the hypothesized anti-inflammatory activity of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
